1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene
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Overview
Description
1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene is an organic compound with a complex structure It features a benzene ring substituted with an ethoxy group, a phenylprop-1-en-1-yl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene can be achieved through several synthetic routes. One possible method involves the reaction of 2-methoxybenzaldehyde with 3-ethoxy-3-phenylprop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene may have several scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of organic compounds with biological systems.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene
- 1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-4-methoxybenzene
- 1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-ethoxybenzene
Uniqueness
1-(3-Ethoxy-3-phenylprop-1-en-1-yl)-2-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both ethoxy and methoxy groups may impart distinct electronic and steric effects, differentiating it from similar compounds.
Properties
CAS No. |
918540-73-5 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-(3-ethoxy-3-phenylprop-1-enyl)-2-methoxybenzene |
InChI |
InChI=1S/C18H20O2/c1-3-20-18(15-9-5-4-6-10-15)14-13-16-11-7-8-12-17(16)19-2/h4-14,18H,3H2,1-2H3 |
InChI Key |
PZHXLFVIQGQSIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=CC1=CC=CC=C1OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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